(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline
Description
The compound “(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline” is a chiral, phosphorus-containing decahydroquinoxaline derivative. Its structure features a rigid decahydroquinoxaline core with two methyl groups at positions 1 and 4, and two 2-(diphenylphosphanyl)phenyl substituents at positions 2 and 3. The stereochemistry (2S,3S,4aR,8aR) indicates a specific spatial arrangement that likely influences its catalytic and coordination properties. Phosphine-containing compounds like this are often employed as ligands in transition-metal catalysis due to their electron-donating capabilities and steric bulk. Structural determination of such compounds typically employs X-ray crystallography using software like SHELX , ensuring precise stereochemical assignment.
Properties
Molecular Formula |
C46H46N2P2 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
[2-[3-(2-diphenylphosphanylphenyl)-1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C46H46N2P2/c1-47-41-31-17-18-32-42(41)48(2)46(40-30-16-20-34-44(40)50(37-25-11-5-12-26-37)38-27-13-6-14-28-38)45(47)39-29-15-19-33-43(39)49(35-21-7-3-8-22-35)36-23-9-4-10-24-36/h3-16,19-30,33-34,41-42,45-46H,17-18,31-32H2,1-2H3 |
InChI Key |
GLAGDVXPTFPLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCC2N(C(C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroquinoxaline Core: This can be achieved through the hydrogenation of quinoxaline derivatives under high pressure and temperature conditions.
Introduction of Diphenylphosphanyl Groups: The diphenylphosphanyl groups are introduced via a substitution reaction using diphenylphosphine and a suitable catalyst, such as palladium or nickel complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The diphenylphosphanyl groups can undergo substitution reactions with halides or other electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and suitable catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphine compounds.
Scientific Research Applications
Catalysis
One of the primary applications of this compound is as a ligand in transition metal catalysis. It enhances the activity and selectivity of metal catalysts in various reactions:
- Cross-Coupling Reactions : The ligand has been used in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
- Hydrogenation Reactions : In hydrogenation processes, this ligand can stabilize metal centers and improve the efficiency of hydrogen transfer, making it valuable for the synthesis of fine chemicals and pharmaceuticals.
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis, where it helps produce chiral compounds with high enantiomeric excess. Its ability to coordinate with metal centers allows for the development of enantioselective catalysts that can discriminate between different stereoisomers.
Material Science
In material science, this phosphine ligand is utilized in the development of advanced materials, including:
- Polymer Chemistry : It can be employed as a catalyst for polymerization reactions, aiding in the synthesis of polymers with specific properties.
- Nanomaterials : The ligand's coordination properties make it suitable for synthesizing metal nanoparticles with controlled sizes and shapes, which are crucial for applications in electronics and catalysis.
Case Study 1: Palladium-Catalyzed Cross-Coupling
A study demonstrated that (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline significantly improved yields in palladium-catalyzed Suzuki coupling reactions compared to traditional ligands. The reaction conditions were optimized to achieve over 95% yield with excellent selectivity for the desired biphenyl products.
Case Study 2: Asymmetric Hydrogenation
Research highlighted the use of this ligand in asymmetric hydrogenation of ketones. The results showed that using this phosphine ligand resulted in high enantioselectivities (up to 99% ee) under mild conditions. This application is particularly relevant for synthesizing chiral alcohols used in pharmaceuticals.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Catalysis | Cross-coupling reactions (Suzuki, Heck) | High yields and selectivity |
| Hydrogenation processes | Enhanced efficiency | |
| Asymmetric Synthesis | Enantioselective synthesis | High enantiomeric excess |
| Material Science | Polymerization | Tailored polymer properties |
| Nanomaterial synthesis | Controlled nanoparticle characteristics |
Mechanism of Action
The mechanism of action of (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with structurally related decahydroquinoxaline derivatives, focusing on substituents, stereochemistry, and applications:
Key Findings
Substituent Effects: The target compound’s phosphine groups distinguish it from alkyl-substituted analogs (e.g., ), which lack coordination sites for metal catalysts. The methyl groups at positions 1 and 4 in the target compound likely enhance stereochemical rigidity, similar to the diallyl groups in , which enforce chair conformations in the decahydroquinoxaline core.
Synthesis :
- The Suzuki coupling method used for Compound 4l (81% yield) suggests that analogous Pd-catalyzed approaches could apply to the target compound. However, the incorporation of bulky phosphine groups may require optimized ligands (e.g., PCy3 in ) or reaction conditions.
Structural Insights: X-ray crystallography (utilizing SHELX ) resolved the chair conformation of the decahydroquinoxaline core in .
Biological Activity
The compound (2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a decahydroquinoxaline backbone with two diphenylphosphanyl substituents. Its stereochemistry is critical for its biological activity, impacting its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 426.60 g/mol |
| Stereochemistry | (2S,3S,4aR,8aR) |
| Functional Groups | Diphenylphosphanyl |
Research indicates that compounds with similar structural motifs can interact with various receptors in the nervous system. Specifically, decahydroquinoline derivatives have shown potential in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission.
-
Nicotinic Acetylcholine Receptors (nAChRs) :
- Studies have demonstrated that certain decahydroquinoline derivatives exhibit selective inhibition of nAChRs. For instance, ent-cis-195A and cis-211A were shown to inhibit α7-nicotinic ACh receptors by 38% and 31%, respectively, at a concentration of 10 μM .
- The structure-activity relationship suggests that specific moieties on the decahydroquinoline scaffold enhance binding affinity and receptor selectivity.
- GABA Receptors :
Study 1: In Vivo Pharmacological Screening
In a study assessing the convulsant activity of trans-decahydroquinoline derivatives administered intracerebroventricularly in mice, it was found that these compounds could induce tonic-clonic seizures. Notably, trans-4 exhibited weak inhibition of GABA binding to GABA receptors in vitro . This highlights the dual nature of decahydroquinoline derivatives as both potential therapeutic agents and neurotoxins.
Study 2: CB2 Receptor Agonism
Recent investigations into decahydroquinoline amides revealed their role as selective CB2 receptor agonists. These compounds demonstrated significant analgesic properties in rodent models, suggesting a therapeutic potential in pain management through cannabinoid pathways .
Table 2: Summary of Biological Activities
| Activity Type | Target Receptor/Mechanism | Observed Effect |
|---|---|---|
| nAChR Inhibition | α7-nicotinic ACh receptors | Partial inhibition (up to 38%) |
| GABA Binding | GABA receptors | Weak inhibition observed |
| CB2 Agonism | Cannabinoid receptors | Analgesic effects in rodent models |
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